molecular formula C11H15NO4 B580981 4-(3-Methoxypropoxy)-3-methylpicolinic acid CAS No. 1163685-31-1

4-(3-Methoxypropoxy)-3-methylpicolinic acid

Cat. No. B580981
CAS RN: 1163685-31-1
M. Wt: 225.244
InChI Key: MCPXRWCGOJAPTI-UHFFFAOYSA-N
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Description

The compound “4-(3-Methoxypropoxy)benzoic acid” is similar to the one you’re asking about . It has a CAS Number of 946707-55-7 and a molecular weight of 210.23 .


Molecular Structure Analysis

The molecular structure of a similar compound, “(4-(3-Methoxypropoxy)phenyl)boronic acid”, has a linear formula of C10H15BO4 .


Chemical Reactions Analysis

In the case of Rabeprazole sodium, when it was subjected to acid hydrolytic, oxidative, photolytic, and thermal stress, degradation was observed after acid hydrolysis, oxidation, and aqueous hydrolysis .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 4-(3-Methoxypropoxy)-3-methylpicolinic acid, also known as Rabeprazole, is the H+/K+ ATPase enzyme found at the secretory surface of gastric parietal cells . This enzyme system is often referred to as the acid (proton) pump .

Mode of Action

Rabeprazole acts as a selective and irreversible proton pump inhibitor. It suppresses gastric acid secretion by specifically inhibiting the H+/K+ ATPase enzyme system at the secretory surface of the gastric parietal cell . This inhibition blocks the final transport of hydrogen ions (via exchange with potassium ions) into the gastric lumen .

Biochemical Pathways

The inhibition of the H+/K+ ATPase enzyme disrupts the normal biochemical pathways in the stomach. This leads to a reduction in gastric acid secretion, which directly affects conditions where gastric acid exacerbates symptoms, such as duodenal and gastric ulcers . In the setting of gastroesophageal reflux disease (GERD), characterized by prolonged exposure to gastric acid in the esophagus, acid suppression can provide symptomatic relief .

Pharmacokinetics

Rabeprazole has a bioavailability of approximately 52% . It is metabolized in the liver by the CYP2C19 and CYP3A4 enzymes . The metabolites include thioether carboxylic acid metabolite, thioether glucuronide metabolite, and sulfone metabolite . The elimination half-life is approximately 1 hour , and about 90% of the drug is excreted via the kidneys as metabolites .

Result of Action

The result of Rabeprazole’s action is a decrease in stomach acid production. This is beneficial for treating conditions such as peptic ulcer disease, gastroesophageal reflux disease, and excess stomach acid production such as in Zollinger–Ellison syndrome . It may also be used in combination with other medications to treat Helicobacter pylori .

Action Environment

The action of Rabeprazole can be influenced by various environmental factors. For instance, the drug’s stability and efficacy can be affected by the pH of the stomach. The drug is designed to resist degradation in the acidic environment of the stomach . Additionally, factors such as diet, co-administration with other drugs, and individual patient characteristics (such as age, sex, and health status) can also influence the drug’s action, efficacy, and stability .

properties

IUPAC Name

4-(3-methoxypropoxy)-3-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-8-9(16-7-3-6-15-2)4-5-12-10(8)11(13)14/h4-5H,3,6-7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPXRWCGOJAPTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C(=O)O)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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